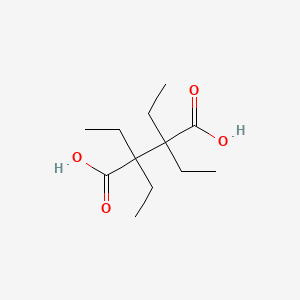
Didodecyloxostannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyloxostannane is an organotin compound with the molecular formula C24H50OSn and a molecular weight of 473.36 g/mol It is characterized by the presence of two dodecyl groups attached to a tin atom, which is also bonded to an oxygen atom
Vorbereitungsmethoden
The synthesis of didodecyloxostannane typically involves the reaction of dodecylmagnesium bromide with tin(IV) chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
2 C12H25MgBr+SnCl4→(C12H25)2SnO+2 MgBrCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The product is then purified by distillation or recrystallization .
Analyse Chemischer Reaktionen
Didodecyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds. Reducing agents like lithium aluminum hydride are often used.
Substitution: The dodecyl groups can be substituted by other alkyl or aryl groups through reactions with organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields tin dioxide .
Wissenschaftliche Forschungsanwendungen
Didodecyloxostannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: Organotin compounds, including this compound, have been studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of new drugs.
Industry: This compound is used in the production of tin-based catalysts and stabilizers for plastics.
Wirkmechanismus
The mechanism by which didodecyloxostannane exerts its effects is primarily through its interaction with biological molecules. The tin atom can coordinate with various ligands, affecting the function of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Didodecyloxostannane can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its antifouling properties, but also highly toxic to marine life.
Triphenyltin hydroxide: Used as a pesticide, with significant environmental impact.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Compared to these compounds, this compound offers a unique balance of reactivity and stability, making it suitable for specific applications where other organotin compounds may not be ideal .
Eigenschaften
CAS-Nummer |
2273-48-5 |
|---|---|
Molekularformel |
C24H50OSn |
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
didodecyl(oxo)tin |
InChI |
InChI=1S/2C12H25.O.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;/h2*1,3-12H2,2H3;; |
InChI-Schlüssel |
NXMNIHPHNSDPTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Sn](=O)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


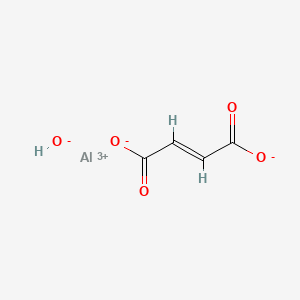
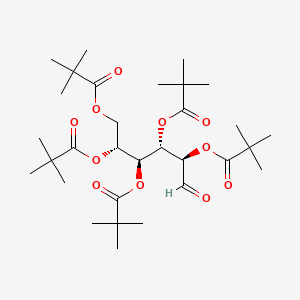
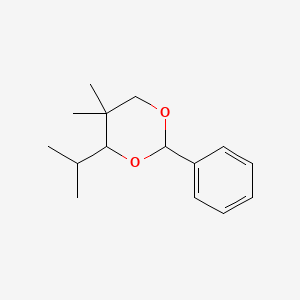
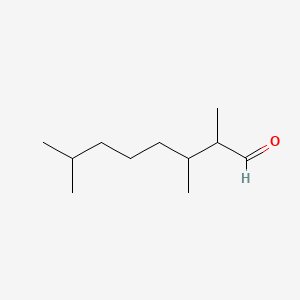
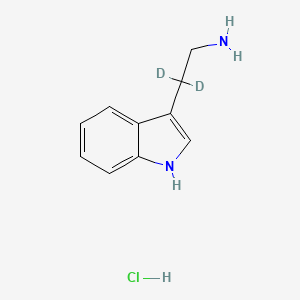
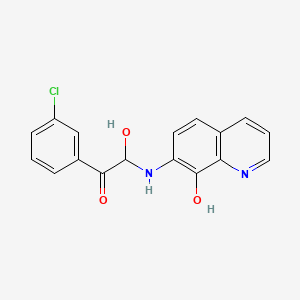

![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)

![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
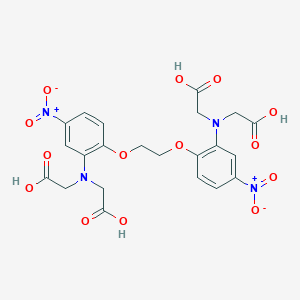
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)
